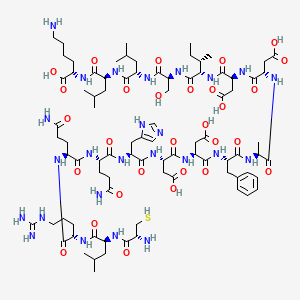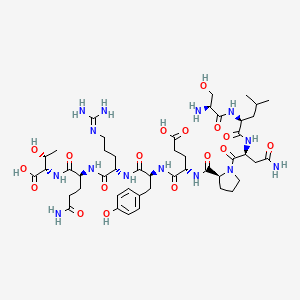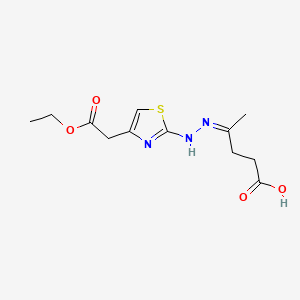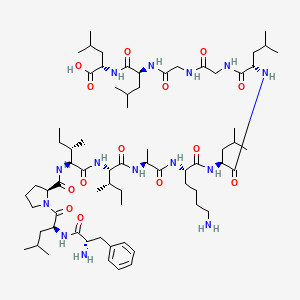
Peptide 5e
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide 5e is an antimicrobial peptide known for its inhibitory activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It exhibits minimum inhibitory concentration values of 30, 5, and 25 micrograms per milliliter, respectively . This peptide is part of a broader class of bioactive peptides that play crucial roles in innate immunity and have potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Peptide 5e can be synthesized using solid-phase peptide synthesis, a method developed by R. Bruce Merrifield. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions. The Fmoc group is removed using 20% piperidine in dimethylformamide, allowing the next amino acid to be added .
Industrial Production Methods: Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the solid-phase synthesis process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography.
化学反応の分析
Types of Reactions: Peptide 5e undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine or cysteine residues, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products:
Oxidation: Sulfoxides or disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
Peptide 5e has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用機序
Peptide 5e exerts its antimicrobial effects by interacting with the microbial cell membrane. It disrupts the membrane integrity, leading to cell lysis and death. The peptide’s amphiphilic structure allows it to insert into the lipid bilayer, forming pores that compromise the membrane’s barrier function .
類似化合物との比較
Peptide 5e is similar to other antimicrobial peptides such as:
Peptide 5f: Exhibits similar antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans.
Peptide 5g: Also shows comparable inhibitory activity against the same microorganisms.
Uniqueness: this compound’s unique sequence and structure confer specific antimicrobial properties that may differ in potency and spectrum from other peptides. Its minimum inhibitory concentration values highlight its effectiveness against a range of pathogens.
特性
分子式 |
C69H118N14O14 |
|---|---|
分子量 |
1367.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C69H118N14O14/c1-16-43(13)57(82-67(94)58(44(14)17-2)81-65(92)54-27-23-29-83(54)68(95)52(33-41(9)10)79-60(87)47(71)35-46-24-19-18-20-25-46)66(93)74-45(15)59(86)76-48(26-21-22-28-70)62(89)78-51(32-40(7)8)64(91)77-49(30-38(3)4)61(88)73-36-55(84)72-37-56(85)75-50(31-39(5)6)63(90)80-53(69(96)97)34-42(11)12/h18-20,24-25,38-45,47-54,57-58H,16-17,21-23,26-37,70-71H2,1-15H3,(H,72,84)(H,73,88)(H,74,93)(H,75,85)(H,76,86)(H,77,91)(H,78,89)(H,79,87)(H,80,90)(H,81,92)(H,82,94)(H,96,97)/t43-,44-,45-,47-,48-,49-,50-,51-,52-,53-,54-,57-,58-/m0/s1 |
InChIキー |
NFPMVRQRWATDTR-WEZLYDDYSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
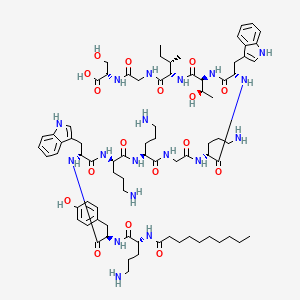
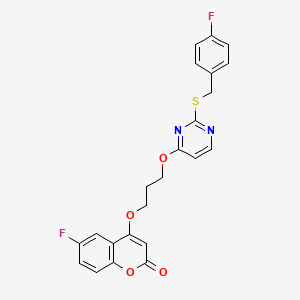
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)
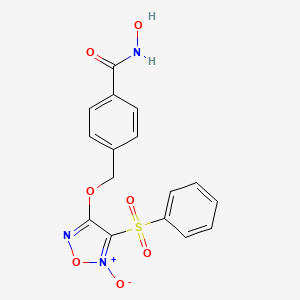

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
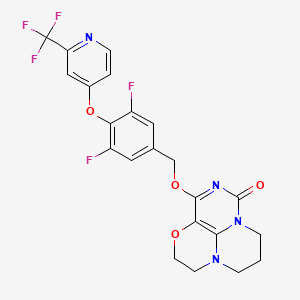
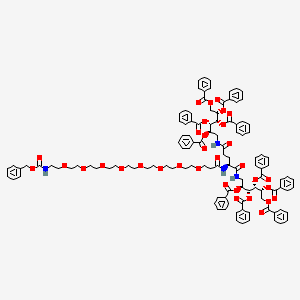
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

